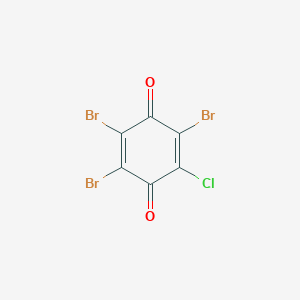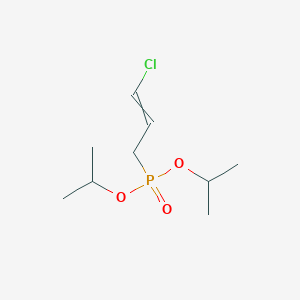
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chloroprop-2-en-1-yl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate typically involves the reaction of 3-chloroprop-2-en-1-ol with a suitable phosphonate reagent under controlled conditions. One common method is the Michaelis-Arbuzov reaction, where 3-chloroprop-2-en-1-ol reacts with a trialkyl phosphite, such as triethyl phosphite, to form the desired phosphonate compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the double bond can lead to the formation of saturated phosphonates.
Common Reagents and Conditions
Nucleophiles: Secondary amines, thiols, and other nucleophiles can react with the compound under mild conditions.
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products Formed
Phosphorus-Containing Allylic Amines: Formed through substitution reactions with amines.
Phosphonic Acids: Resulting from oxidation reactions.
Saturated Phosphonates: Produced by reduction of the double bond.
Wissenschaftliche Forschungsanwendungen
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Biological Studies: Investigated for its interactions with biological molecules and potential biological activity.
Industrial Chemistry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate involves its interaction with nucleophiles and electrophiles. The phosphonate group can participate in various chemical reactions, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl 3-chloroprop-1-en-2-ylphosphonate: Similar structure but with different alkyl groups attached to the phosphonate.
3-chloroprop-2-en-1-ol: Lacks the phosphonate group but shares the 3-chloroprop-2-en-1-yl moiety.
Uniqueness
Dipropan-2-yl (3-chloroprop-2-en-1-yl)phosphonate is unique due to the presence of both the phosphonate group and the 3-chloroprop-2-en-1-yl moiety, which allows it to participate in a wide range of chemical reactions and makes it valuable for various applications .
Eigenschaften
CAS-Nummer |
53773-78-7 |
|---|---|
Molekularformel |
C9H18ClO3P |
Molekulargewicht |
240.66 g/mol |
IUPAC-Name |
1-chloro-3-di(propan-2-yloxy)phosphorylprop-1-ene |
InChI |
InChI=1S/C9H18ClO3P/c1-8(2)12-14(11,7-5-6-10)13-9(3)4/h5-6,8-9H,7H2,1-4H3 |
InChI-Schlüssel |
DGNYQSZQDAMXJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OP(=O)(CC=CCl)OC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Oxo-2-phenyl-1-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethyl acetate](/img/structure/B14652964.png)
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)

![3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione](/img/structure/B14653000.png)
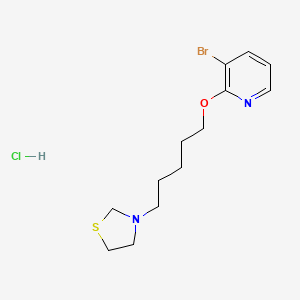

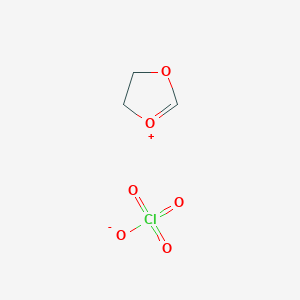
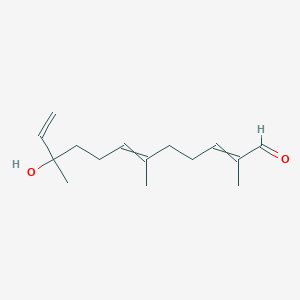
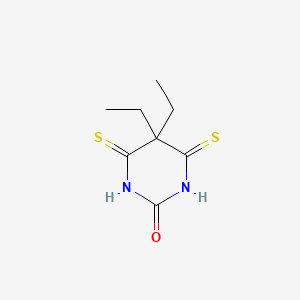

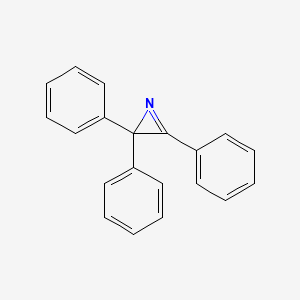

![1,4,4-Trimethylbicyclo[3.2.0]heptan-3-one](/img/structure/B14653050.png)
